Cas no 349573-48-4 (N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide)

N'-(2,4-Difluorophenyl)-N,N-dimethylsulfamide is a sulfamide derivative characterized by its unique structural features, including a 2,4-difluorophenyl moiety and dimethylsulfamide group. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a candidate for further derivatization in drug discovery. Its well-defined molecular structure allows for precise modifications, facilitating studies on structure-activity relationships. The compound's synthetic versatility and potential applications in medicinal chemistry underscore its utility as a specialized building block for developing novel therapeutic agents or crop protection chemicals.
N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide structure
349573-48-4 structure
Product Name:N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide
CAS No:349573-48-4
MF:C8H10F2N2O2S
MW:236.239007472992
CID:6786693
PubChem ID:885210
Update Time:2025-05-19

N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide Chemical and Physical Properties

Names and Identifiers

    • N inverted exclamation marka-(2,4-Difluorophenyl)-N,N-dimethylsulfamide
    • MS-1494
    • 1-(dimethylsulfamoylamino)-2,4-difluorobenzene
    • N'-(2,4-difluorophenyl)-N,N-dimethylsulfuric diamide
    • N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide
    • AKOS003355926
    • CS-0332686
    • 349573-48-4
    • [(2,4-difluorophenyl)sulfamoyl]dimethylamine
    • STK127539
    • MFCD02974742
    • Inchi: 1S/C8H10F2N2O2S/c1-12(2)15(13,14)11-8-4-3-6(9)5-7(8)10/h3-5,11H,1-2H3
    • InChI Key: UXEKTFPVPWPJOG-UHFFFAOYSA-N
    • SMILES: S(NC1C=CC(=CC=1F)F)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 236.043
  • Monoisotopic Mass: 236.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 57.8Ų

N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403356-1g
N′-(2,4-Difluorophenyl)-N,N-dimethylsulfamide
349573-48-4 90%
1g
¥2881.00 2024-05-17

Additional information on N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide

Comprehensive Overview of N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide (CAS No. 349573-48-4)

N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide (CAS No. 349573-48-4) is a specialized sulfamide derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique difluorophenyl and dimethylsulfamide moieties, exhibits promising properties for applications in drug discovery and crop protection. Its molecular structure, featuring a sulfonamide backbone, makes it a versatile intermediate for synthesizing bioactive molecules targeting various enzymes and receptors.

In recent years, the demand for fluorinated compounds like N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide has surged due to their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with the growing focus on combating antibiotic resistance. The compound's lipophilicity and electron-withdrawing properties, imparted by the fluorine atoms, contribute to its ability to penetrate cell membranes effectively—a critical factor in modern drug design.

The synthesis of CAS No. 349573-48-4 typically involves sulfonylation reactions between 2,4-difluoroaniline and dimethylsulfamoyl chloride, followed by purification via crystallization. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify its purity, which is crucial for regulatory compliance in pharmaceutical applications. Notably, this compound's stability under physiological pH conditions makes it suitable for formulation studies in oral or topical delivery systems.

From an agrochemical perspective, N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide has shown potential as a plant growth regulator or fungicide precursor. Its mode of action may involve interference with fungal ergosterol biosynthesis, a mechanism similar to triazole-class fungicides. This aligns with the industry's shift toward sustainable pest control solutions that minimize environmental impact while maintaining efficacy against resistant pathogen strains.

Environmental and toxicological profiling of 349573-48-4 indicates moderate biodegradability, with ongoing studies evaluating its ecotoxicological thresholds. Regulatory agencies emphasize the need for green chemistry approaches in its production, reflecting broader trends toward eco-friendly synthesis methods. Researchers are exploring catalytic alternatives to traditional stoichiometric processes to reduce waste generation during manufacturing.

Market analysts project growth in the fine chemicals sector for compounds like N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide, driven by increased R&D investment in precision agriculture and targeted therapeutics. Patent landscapes reveal competitive activity around structurally related sulfamides, particularly for oncology and CNS disease applications. The compound's structure-activity relationship (SAR) data is being systematically cataloged in chemical databases to facilitate in silico drug design workflows.

Quality control protocols for CAS 349573-48-4 emphasize strict control of residual solvents and heavy metals, adhering to ICH guidelines. Advanced characterization methods like X-ray crystallography have been employed to confirm its solid-state properties, which influence dissolution rates and bioavailability. These rigorous standards ensure the compound's suitability for GMP manufacturing environments.

Emerging applications include exploration of N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide in material science, where its sulfonamide group may contribute to polymer cross-linking or as a building block for functional materials. The compound's thermal stability and solubility profile make it a candidate for specialty coatings or electronic chemicals. Such interdisciplinary potential underscores the importance of continued research into this multifunctional chemical entity.

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